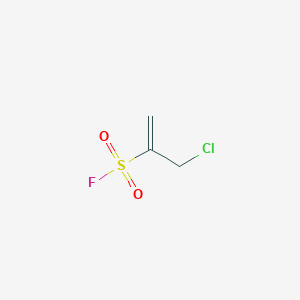

3-Chloroprop-1-ene-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroprop-1-ene-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClFO2S/c1-3(2-4)8(5,6)7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHGBUHYGRIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloroprop 1 Ene 2 Sulfonyl Fluoride

Established Synthetic Pathways for CESF

The primary and most established route for the synthesis of 3-chloroprop-1-ene-2-sulfonyl fluoride (B91410) (CESF) proceeds through a two-step sequence involving the initial formation of a sulfonyl chloride precursor, followed by a halogen exchange reaction.

Precursor Compounds and Reagent Systems for CESF Synthesis

The key precursor for the synthesis of CESF is 2-chloroprop-2-ene-1-sulfonyl chloride. The synthesis of this crucial intermediate typically starts from 2,3-dichloroprop-1-ene.

The synthetic sequence can be outlined as follows:

Sulfonation of 2,3-dichloroprop-1-ene: The initial step involves the reaction of 2,3-dichloroprop-1-ene with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃). This reaction introduces the sulfonate group onto the propylene (B89431) backbone, forming sodium 2-chloro-2-propene-1-sulfonate.

Chlorination of the Sulfonate Salt: The resulting sodium 2-chloro-2-propene-1-sulfonate is then treated with a chlorinating agent to convert the sulfonate into the corresponding sulfonyl chloride. Common chlorinating agents for this transformation include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step yields the immediate precursor, 2-chloroprop-2-ene-1-sulfonyl chloride.

Fluorination of the Sulfonyl Chloride: The final step is a halogen exchange (Halex) reaction where the sulfonyl chloride is converted to the target sulfonyl fluoride (CESF). This is typically achieved by treating 2-chloroprop-2-ene-1-sulfonyl chloride with a fluoride source. A variety of fluorinating agents can be employed, with potassium fluoride (KF) being a common and cost-effective choice. The efficacy of this reaction can often be enhanced by the use of phase-transfer catalysts or by conducting the reaction in a suitable solvent system that promotes the dissolution and reactivity of the fluoride salt.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2,3-Dichloroprop-1-ene | Sodium sulfite (Na₂SO₃) | Sodium 2-chloro-2-propene-1-sulfonate |

| 2 | Sodium 2-chloro-2-propene-1-sulfonate | Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) | 2-Chloroprop-2-ene-1-sulfonyl chloride |

| 3 | 2-Chloroprop-2-ene-1-sulfonyl chloride | Potassium fluoride (KF) | 3-Chloroprop-1-ene-2-sulfonyl fluoride (CESF) |

Reaction Condition Optimization and Yield Enhancement in CESF Preparation

Optimizing the reaction conditions at each stage of the synthesis is crucial for maximizing the yield and purity of CESF.

For the initial sulfonation, the reaction temperature and solvent play a significant role. The use of a polar, protic solvent like a water-alcohol mixture can facilitate the dissolution of the sodium sulfite and promote the nucleophilic attack on the 2,3-dichloroprop-1-ene.

In the subsequent chlorination step, controlling the temperature is vital to prevent unwanted side reactions. The reaction is often performed at low temperatures and the chlorinating agent is added portion-wise to manage the exothermicity. The choice of chlorinating agent can also influence the yield and ease of purification.

The final fluorination step is often the most critical for yield enhancement. The reactivity of the fluoride salt can be increased by using anhydrous conditions and polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide. The addition of a phase-transfer catalyst, like a quaternary ammonium (B1175870) salt, can facilitate the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs. The choice of fluoride source is also important; while potassium fluoride is common, other reagents like spray-dried potassium fluoride or cesium fluoride can offer higher reactivity, albeit at a higher cost.

| Parameter | Optimization Strategy |

| Solvent | Use of polar aprotic solvents (e.g., acetonitrile, DMF) in the fluorination step to enhance fluoride solubility and reactivity. |

| Temperature | Precise temperature control during chlorination to minimize side products. |

| Fluoride Source | Employing highly reactive fluoride sources like spray-dried KF or CsF. |

| Catalysis | Use of phase-transfer catalysts in the fluorination step to improve reaction kinetics. |

Scalable Synthetic Protocols for this compound

For the industrial production of CESF, the development of scalable synthetic protocols is essential. Key considerations for scalability include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification.

The established pathway using 2,3-dichloroprop-1-ene, sodium sulfite, a chlorinating agent, and potassium fluoride is generally amenable to scale-up due to the relatively low cost of the reagents. However, the use of hazardous reagents like phosphorus pentachloride or thionyl chloride requires specialized equipment and handling procedures to ensure safety on a large scale.

Continuous flow chemistry presents a promising alternative for the scalable synthesis of CESF. This approach offers enhanced safety due to the small reaction volumes at any given time, improved heat and mass transfer leading to better reaction control and potentially higher yields, and the ability to integrate reaction and purification steps. For example, the chlorination and subsequent fluorination steps could potentially be performed in a continuous flow reactor system, minimizing the handling of hazardous intermediates.

Comparative Analysis of CESF Synthesis with Analogous Halogenated Alkenyl Sulfonyl Fluorides

The synthesis of CESF can be compared with that of other important halogenated alkenyl sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF) and its bromo- and iodo-analogs.

| Compound | Common Synthetic Precursor(s) | Key Synthetic Transformation(s) |

| This compound (CESF) | 2,3-Dichloroprop-1-ene | Sulfonation, Chlorination, Halogen Exchange Fluorination |

| Ethenesulfonyl fluoride (ESF) | 2-Chloroethanesulfonyl chloride | Dehydrochlorination |

| (E)-β-Bromoethenesulfonyl fluoride | Ethenesulfonyl fluoride (ESF) | Bromination-dehydrobromination |

| Vinyl sulfonyl fluoride | Vinylmagnesium bromide | Reaction with sulfuryl fluoride |

The synthesis of ESF, a widely used Michael acceptor, often starts from 2-chloroethanesulfonyl chloride, which undergoes dehydrochlorination. This contrasts with the multi-step approach for CESF starting from a dichlorinated propane (B168953) derivative. The synthesis of more complex halogenated vinyl sulfonyl fluorides often utilizes ESF as a starting material, for example, in bromination-dehydrobromination sequences to yield β-bromoethenesulfonyl fluoride. This highlights the role of simpler alkenyl sulfonyl fluorides as building blocks for more substituted analogs.

The synthesis of vinyl sulfonyl fluoride itself can also be achieved through the reaction of a Grignard reagent, such as vinylmagnesium bromide, with sulfuryl fluoride. This direct approach offers a more convergent route compared to the multi-step synthesis of CESF. However, the availability and stability of the required organometallic precursor can be a limiting factor.

Emerging Synthetic Strategies for Sulfonyl Fluorides Applicable to the CESF Framework

Recent advancements in synthetic methodology offer new potential routes for the synthesis of sulfonyl fluorides, which could be adapted for the preparation of CESF and its derivatives.

One of the most significant emerging strategies is radical fluorosulfonylation . This approach involves the generation of a fluorosulfonyl radical (FSO₂•), which can then add across a double or triple bond. For a potential application to the CESF framework, a suitable precursor to the 2-chloroallyl radical could be envisioned to react with a source of the fluorosulfonyl radical. This method could offer a more direct route to the target molecule, potentially bypassing the need for the pre-formation of the sulfonyl chloride.

Transition-metal-catalyzed reactions , particularly those involving nickel, have also emerged as powerful tools for the formation of sulfonyl fluorides. Nickel-catalyzed fluorosulfonylation of vinyl halides has been demonstrated, which could be a viable strategy for the synthesis of CESF if a suitable vinyl halide precursor is accessible.

Furthermore, the direct fluorosulfonylation of C-H bonds is a rapidly developing area. While still challenging for unactivated C-H bonds, the development of new catalytic systems could one day allow for the direct conversion of a 2-chloropropene (B1346963) feedstock into CESF, representing a highly atom-economical synthetic route.

These emerging strategies, while not yet established for the specific synthesis of CESF, represent the forefront of research in sulfonyl fluoride chemistry and hold the potential to provide more efficient, direct, and sustainable methods for its production in the future.

Mechanistic Studies and Reactivity Profiles of 3 Chloroprop 1 Ene 2 Sulfonyl Fluoride

Fundamental Reaction Mechanisms Involving CESF

Recent advancements in sulfur fluoride (B91410) exchange (SuFEx) chemistry have highlighted the significance of sulfonyl fluorides in organic synthesis and chemical biology. researchgate.net Among these, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) has emerged as a versatile reagent. rsc.org

While radical-mediated transformations are a key aspect of organic chemistry, the current body of research on 3-Chloroprop-1-ene-2-sulfonyl fluoride (CESF) primarily focuses on its ionic reaction pathways. The characterization of reaction intermediates is crucial for understanding reaction mechanisms. nih.gov Techniques such as mass spectrometry are invaluable for detecting and characterizing transient species, including those in metal-catalyzed and organometallic reactions. nih.govrsc.org In situ characterization techniques like IR spectroscopy and solid-state NMR spectroscopy are also employed to identify surface species and reaction intermediates, providing insight into the dynamic processes of a reaction. researchgate.netrsc.org

The reactivity of CESF is significantly influenced by its electrophilic nature, making it susceptible to nucleophilic attack. A prominent reaction mechanism involves the nucleophilic addition of various compounds, such as amines and phenols, to the CESF molecule. researchgate.netrsc.org For instance, the reaction of CESF with amines under mild conditions affords highly functionalized enaminyl sulfonyl fluorides in good to excellent yields. rsc.org Similarly, a rapid and metal-free method for synthesizing vinyl ethers involves the stereoselective addition of phenols to CESF. researchgate.netrsc.org This process is proposed to proceed through the formation of a reactive intermediate, propa-1,2-diene-1-sulfonyl fluoride, followed by a nucleophilic attack. researchgate.net The sulfonyl fluoride group's high electrophilicity facilitates these transformations.

β-elimination is a fundamental process in the reactions of CESF, leading to the formation of highly reactive intermediates. researchgate.net This process involves the removal of a chlorine atom and a proton from the CESF molecule, resulting in the formation of an allene (B1206475) intermediate, specifically propa-1,2-diene-1-sulfonyl fluoride. researchgate.net This intermediate is a key species that subsequently reacts with nucleophiles. researchgate.net The formation of this allene is a critical step in the synthesis of various vinyl sulfonyl fluorides. researchgate.net

The general mechanism can be visualized as follows:

A base abstracts a proton from the carbon adjacent to the sulfonyl fluoride group.

Simultaneously, the chloride ion is eliminated.

This concerted process leads to the formation of the propa-1,2-diene-1-sulfonyl fluoride intermediate.

This reactive allene readily undergoes nucleophilic attack at the central carbon, leading to the final product.

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. wikipedia.orglibretexts.org While CESF itself is not directly reported to initiate cycloadditions, its derivatives and related sulfonyl fluorides are known to participate in such reactions. For example, ethene-1,1-disulfonyl difluoride (EDSF), a related SuFEx reagent, is used to prepare cyclobutene (B1205218) hubs through a [2+2] cycloaddition reaction. nih.gov The Staudinger ketene-imine cycloaddition is another example where the dipolar effects and steric demand of the SF5 group can influence the stereochemistry of the reaction. nsf.govrsc.org Theoretical and experimental studies on Diels-Alder reactions involving SF5-alkynes have also been conducted, demonstrating a regioselective [4 + 2] cycloaddition. nih.gov These examples highlight the potential for CESF-derived intermediates to participate in various cycloaddition pathways.

Stereochemical Control and Regioselectivity in CESF Reactions

Stereochemical control is a critical aspect of organic synthesis, as the spatial arrangement of atoms can significantly impact a molecule's properties and reactivity. fiveable.me

Reactions involving CESF have demonstrated a high degree of stereoselectivity. For instance, the reaction of CESF with amines to form enaminyl sulfonyl fluorides can achieve up to 100% stereoselectivity. rsc.org Similarly, the addition of phenols to CESF for the synthesis of vinyl ethers is also described as stereoselective. researchgate.netrsc.org The stereochemical outcome is often influenced by factors such as the choice of reagents, catalysts, and reaction conditions. fiveable.me In the case of Michael-type additions to related sulfonyl fluoride compounds, the stereoselectivity of the reaction is attributed to a protonation event, leading to the exclusive formation of a single isomer. nih.gov

Regiochemical Outcomes and Influencing Factors in Reactions of CESF

The reactivity of this compound is characterized by the presence of three principal electrophilic centers: the sulfur atom of the sulfonyl fluoride group, the β-carbon of the activated double bond, and the allylic carbon bearing the chlorine atom. The interplay of various factors, including the nature of the nucleophile, solvent polarity, and reaction temperature, dictates the regiochemical course of the reaction, leading to either substitution at the sulfur atom, conjugate addition to the double bond, or allylic substitution.

Nucleophilic Attack at the Sulfonyl Group

The highly electrophilic sulfur atom of the sulfonyl fluoride moiety is a prime target for a range of nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. This reactivity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that rely on the robust and predictable reactivity of the -SO₂F group.

The propensity for a nucleophile to attack the sulfonyl group is largely dependent on its hardness and basicity. Hard nucleophiles, such as primary and secondary amines, readily react at the sulfur center to yield the corresponding sulfonamides. The reaction is often facilitated by the use of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

| Nucleophile | Product Type | Conditions | Regioselectivity |

| Primary Amines (e.g., Aniline) | Sulfonamide | Base catalyst | High for S-N coupling |

| Secondary Amines (e.g., Morpholine) | Sulfonamide | Base catalyst | High for S-N coupling |

| Alcohols (e.g., Methanol) | Sulfonate Ester | Base catalyst | Moderate to high for S-O coupling |

| Thiols (e.g., Thiophenol) | Thiosulfonate | Base catalyst | Variable, depends on conditions |

Michael Addition to the Activated Alkene

The electron-withdrawing nature of the sulfonyl fluoride group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by soft nucleophiles in a Michael-type addition. This reaction pathway leads to the formation of β-substituted propionyl sulfonyl fluoride derivatives.

The regioselectivity towards Michael addition is favored by soft, polarizable nucleophiles such as thiolates and enolates. The use of aprotic polar solvents can also promote this reaction pathway by stabilizing the charged intermediate.

| Nucleophile | Product Type | Conditions | Regioselectivity |

| Thiolates (e.g., Sodium thiophenoxide) | β-Thioether | Aprotic solvent | High for Michael addition |

| Enolates (e.g., Sodium diethyl malonate) | β-Alkylated product | Aprotic solvent | High for Michael addition |

| Cyanide | β-Cyano product | Aprotic solvent | Moderate to high for Michael addition |

Allylic Substitution at the C3 Carbon

The presence of a chlorine atom at the allylic position (C3) provides a site for nucleophilic substitution, proceeding through either an Sₙ2 or Sₙ2' mechanism. In this scenario, the nucleophile displaces the chloride ion, leading to the formation of a new carbon-nucleophile bond at the C3 or C1 position, respectively.

The outcome of allylic substitution is sensitive to the nature of the nucleophile, the leaving group ability of the chloride, and the potential for the formation of a stabilized allylic carbocation intermediate. Bulky nucleophiles may favor attack at the less sterically hindered C1 position (Sₙ2' pathway).

| Nucleophile | Product Type | Conditions | Regioselectivity |

| Hard Nucleophiles (e.g., Hydroxide) | Allylic alcohol | Polar protic solvent | Favors Sₙ2 at C3 |

| Soft Nucleophiles (e.g., Iodide) | Allylic iodide | Aprotic solvent | Can favor Sₙ2' at C1 |

| Organocuprates | Allylic alkylation | Anhydrous conditions | Variable, depends on cuprate |

Influencing Factors on Regioselectivity

Several key factors can be manipulated to control the regiochemical outcome of reactions with this compound:

Nature of the Nucleophile (Hard vs. Soft Acid-Base Theory): As a general principle, hard nucleophiles (e.g., amines, alkoxides) tend to attack the hard electrophilic center, which is the sulfur atom of the sulfonyl fluoride. Conversely, soft nucleophiles (e.g., thiolates, organocuprates) prefer to attack the softer electrophilic centers, namely the β-carbon of the double bond or the allylic carbon.

Solvent Effects: The polarity and proticity of the solvent play a crucial role in stabilizing intermediates and transition states. Polar protic solvents can solvate both the nucleophile and the leaving group, potentially favoring Sₙ2 reactions at the allylic position. Aprotic polar solvents are well-suited for Michael additions by stabilizing the enolate-like intermediate.

Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. In some cases, lower temperatures may favor the kinetically controlled product (e.g., Michael addition), while higher temperatures may lead to the thermodynamically more stable product (e.g., S-N coupling).

Steric Hindrance: The steric bulk of the nucleophile can significantly impact the site of attack. Sterically hindered nucleophiles may be less likely to approach the relatively crowded sulfur center and may preferentially react at the more accessible carbon atoms of the propene chain.

Derivatization and Functionalization Chemistry of 3 Chloroprop 1 Ene 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions for CESF Derivatives

The sulfonyl fluoride group (–SO₂F) is the cornerstone of SuFEx "click" chemistry, a set of highly efficient and specific reactions for forming robust covalent links. sigmaaldrich.comnih.gov The –SO₂F group in CESF is characterized by a remarkable balance of stability and latent reactivity; it is generally inert to many common reagents and conditions, including refluxing aniline, yet can be activated to react with nucleophiles. sigmaaldrich.comnih.gov This allows for precise chemical transformations at the sulfur atom.

The conversion of the sulfonyl fluoride in CESF into sulfonate esters and sulfonamides represents a primary application of its SuFEx reactivity. These transformations involve the nucleophilic substitution of the fluoride atom by an oxygen or nitrogen nucleophile, respectively.

Sulfonate Esters: While direct synthesis from CESF and alcohols is plausible under SuFEx conditions, the general transformation of sulfonyl fluorides to sulfonate esters proceeds by reacting with alcohols or phenols, often in the presence of a base or catalyst. eurjchem.com Silyl-protected phenols are particularly effective, as the formation of a strong Si-F bond provides a thermodynamic driving force for the reaction. nih.gov For a molecule like CESF, this reaction would compete with the potential for nucleophilic addition to the alkene.

Sulfonamides: The synthesis of sulfonamides from sulfonyl fluorides and amines is a well-established transformation. eurjchem.comtheballlab.com Due to the high stability of the S-F bond, this reaction often requires activation. theballlab.com Methods include the use of Lewis acids like calcium triflimide [Ca(NTf₂)₂] to enhance the electrophilicity of the sulfur atom, facilitating attack by primary or secondary amines. theballlab.com Given the dual reactivity of CESF, achieving selective SuFEx reaction over Michael addition at the alkene would depend heavily on the chosen reaction conditions and the nature of the amine nucleophile.

Chemoselectivity is a defining feature of SuFEx chemistry. nih.gov The sulfonyl fluoride group exhibits excellent selectivity, remaining intact under a wide variety of conditions such as ester and amide formation or even transition-metal-catalyzed cross-couplings. nih.govresearchgate.net This allows for the modification of other parts of a molecule while preserving the –SO₂F moiety for a subsequent SuFEx ligation.

In the context of CESF, the primary challenge and opportunity for chemoselectivity lie in directing reactivity towards either the sulfonyl fluoride group or the alkenyl group. Research shows that nucleophilic attack often preferentially occurs at the alkenyl moiety rather than the sulfonyl fluoride. For instance, reactions of CESF derivatives with amines have been shown to yield Michael addition products selectively, with no competing SuFEx products observed under those conditions. researchgate.net This suggests that the alkene in CESF is the more electrophilic site for many nucleophiles under standard conditions. Achieving SuFEx as the primary reaction would likely require specific catalysts or conditions designed to activate the S-F bond, such as the use of silyl-protected nucleophiles or specific Lewis acids. nih.govtheballlab.com

Functionalization at the Alkenyl Moiety of CESF

The electron-withdrawing sulfonyl fluoride group renders the double bond of CESF highly electrophilic and susceptible to attack by a range of nucleophiles and radicals.

CESF and its derivatives serve as excellent Michael acceptors for various nucleophiles. These addition reactions typically proceed with high efficiency and stereoselectivity.

Phenols: A rapid, metal-free, and highly efficient method for the synthesis of vinyl ethers involves the stereoselective addition of phenols to CESF. researchgate.net The reaction proceeds quickly (within 10 minutes) under mild conditions, yielding a diverse range of functionalized aryl vinyl ethers with the sulfonyl fluoride group intact. researchgate.netrsc.org The reaction is believed to proceed via an intermediate, propa-1,2-diene-1-sulfonyl fluoride, generated in situ. researchgate.net This methodology tolerates a wide array of substituents on the phenol (B47542) ring, from electron-donating to electron-withdrawing groups, and is effective for sterically hindered substrates and complex molecules. researchgate.net

| Phenol Derivative | Product | Yield |

|---|---|---|

| 4-Fluorophenol | (E)-2-(4-fluorophenoxy)prop-1-ene-1-sulfonyl fluoride | 99% |

| 4-Chlorophenol | (E)-2-(4-chlorophenoxy)prop-1-ene-1-sulfonyl fluoride | 96% |

| 4-Bromophenol | (E)-2-(4-bromophenoxy)prop-1-ene-1-sulfonyl fluoride | 99% |

| 4-Iodophenol | (E)-2-(4-iodophenoxy)prop-1-ene-1-sulfonyl fluoride | 98% |

| 4-Methoxyphenol | (E)-2-(4-methoxyphenoxy)prop-1-ene-1-sulfonyl fluoride | 99% |

| Estrone | Estrone-derived vinyl sulfonyl fluoride | 92% |

Amines: The products derived from the addition of phenols to CESF can be further functionalized. For example, reacting (E)-2-(4-fluorophenoxy)prop-1-ene-1-sulfonyl fluoride with various amines results in high-yield addition products, demonstrating the continued reactivity of the vinyl sulfonyl fluoride system as a Michael acceptor. researchgate.net

Thiols: Thiol-ene reactions, involving the addition of a thiol across a double bond, are well-known "click" reactions that can proceed via either radical or Michael addition pathways. wikipedia.org For electron-deficient alkenes like vinyl sulfonyl fluorides, the thia-Michael addition is particularly efficient. Recent work on ethene sulfonyl fluoride (ESF) has shown that the addition of various thiols (thiophenols, alkylthiols, and even cysteine-containing peptides) proceeds rapidly and without the need for a catalyst, yielding β-sulfido sulfonyl fluorides. nih.gov This reactivity is directly applicable to CESF, which would be expected to react readily with thiol nucleophiles at the alkenyl position.

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene. chem-station.com The general mechanism entails the generation of a nucleophilic carbon radical which is then trapped by the electrophilic double bond. chem-station.com Vinyl sulfones and related compounds are effective radical acceptors in such transformations.

While specific examples detailing the Giese-type addition directly to 3-chloroprop-1-ene-2-sulfonyl fluoride are not prevalent, the electronic properties of its alkenyl moiety make it a suitable substrate for this class of reaction. The strong electron-withdrawing nature of the sulfonyl fluoride group activates the double bond for radical attack. Recent advances have demonstrated that sulfonyl fluorides can be converted into sulfur(VI) radicals under photoredox catalysis, which can then engage with alkenes. nih.gov This opens up new avenues for radical-based C-C bond formation starting from sulfonyl fluoride precursors.

Multi-Component Reaction Architectures Incorporating CESF

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. While MCRs have been developed for the synthesis of sulfonyl fluorides from simpler starting materials, the use of CESF as a key building block within an MCR architecture is a more specialized area. researchgate.net

The dual reactivity of CESF makes it an intriguing candidate for the design of novel MCRs. A hypothetical MCR could involve the simultaneous or sequential reaction at both the alkenyl and sulfonyl fluoride sites. For example, one component could add to the double bond via a Michael addition, creating an intermediate that then undergoes an intramolecular or intermolecular SuFEx reaction with another component. The development of such processes would further expand the synthetic utility of CESF in generating molecular complexity rapidly.

Synthesis of Heterocyclic Frameworks (e.g., Chromene, Pyrrole-Chromene Derivatives) using this compound

This compound (CESF), also known as 2-chloroprop-2-ene-1-sulfonyl fluoride, serves as a versatile building block in the synthesis of complex heterocyclic structures. Its unique combination of a sulfonyl fluoride group and a reactive allyl chloride moiety allows for the construction of valuable molecular frameworks, such as chromenes and their derivatives, through multicomponent reactions.

A notable application of CESF is in the three-component synthesis of novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides. rsc.org This synthetic strategy involves the reaction of a salicylaldehyde (B1680747), CESF, and a pyrrole (B145914) in a process that demonstrates exclusive regioselectivity. The reaction proceeds with moderate to excellent yields, ranging from 45% to 93%, and is compatible with a wide array of functional groups on the starting materials. rsc.org This method provides a direct route to complex molecules that are of interest in medicinal chemistry. rsc.org

The following table summarizes the synthesis of various chromene derivatives using these methodologies.

| Reactants | Product | Yield (%) | Reference |

|---|---|---|---|

| Salicylaldehyde, Indole (B1671886), BPESF/CESF | 4-(1H-Indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 82 | acs.org |

| 5-Chlorosalicylaldehyde, Indole, BPESF/CESF | 6-Chloro-4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 77 | acs.org |

| 5-Methylsalicylaldehyde, Indole, BPESF/CESF | 4-(1H-Indol-3-yl)-2,6-dimethyl-4H-chromene-3-sulfonyl fluoride | 75 | acs.org |

| Salicylaldehyde, Pyrrole, CESF | Pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride derivative | 45-93 | rsc.org |

One-Pot Synthetic Methodologies Employing CESF

One-pot, multicomponent reactions are highly valued in organic synthesis for their efficiency, reduction of waste, and simplification of procedures by avoiding the isolation of intermediate compounds. This compound (CESF) and its bromo-analogue (BPESF) have proven to be excellent reagents for such processes. rsc.orgacs.org

The synthesis of indolyl-4H-chromene-3-sulfonyl fluoride derivatives from salicylaldehyde, indole, and BPESF is a prime example of a one-pot sequential three-component cascade reaction. acs.orgacs.org This approach is lauded for its great efficiency, broad substrate scope, and mild conditions. acs.org The ability to combine three distinct starting materials in a single reaction vessel to construct a complex heterocyclic product underscores the utility of this methodology. acs.orgresearchgate.net

Likewise, the construction of pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides using salicylaldehyde, CESF, and pyrrole is achieved through a three-component process. rsc.org This method highlights the efficiency of using CESF to generate diverse and complex molecules in a single synthetic operation. The resulting sulfonyl fluorides can be further diversified through sulfur fluoride exchange (SuFEx) reactions, transforming them into other valuable motifs like sulfonates and sulfonamides. rsc.org These one-pot strategies represent a powerful tool for the rapid assembly of molecular libraries and the synthesis of important pharmacophores. rsc.orgacs.org

Advanced Applications of 3 Chloroprop 1 Ene 2 Sulfonyl Fluoride in Chemical Synthesis

CESF as a Strategic Synthon for Complex Molecular Assembly

3-Chloroprop-1-ene-2-sulfonyl fluoride (B91410), often abbreviated as CESF, is increasingly recognized for its utility as a strategic synthon in the assembly of complex molecular architectures. Its bifunctional nature, possessing both a reactive sulfonyl fluoride group and a versatile chloropropene moiety, allows for sequential and controlled chemical transformations. This dual reactivity is particularly valuable in multicomponent reactions, where multiple simple starting materials are combined in a single step to form a complex product.

A notable application of CESF is in the one-pot, three-component synthesis of intricate heterocyclic systems. For instance, it has been successfully employed in the synthesis of novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides. In this process, CESF acts as a linchpin, bringing together salicylaldehyde (B1680747) and pyrrole (B145914) to construct the complex chromene scaffold with high regioselectivity. This approach not only demonstrates the efficiency of CESF in building molecular complexity but also highlights its role in creating libraries of structurally diverse compounds with potential biological activity.

Utility in the Construction of High-Value Organic Compounds

The application of 3-chloroprop-1-ene-2-sulfonyl fluoride extends to the synthesis of high-value organic compounds, particularly those with potential pharmacological relevance. The sulfonyl fluoride moiety is a key functional group in medicinal chemistry, known for its ability to act as a covalent modifier of biological targets. By incorporating this group into complex molecular scaffolds, CESF facilitates the development of novel therapeutic agents.

One significant area of application is the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. Researchers have developed a one-pot, three-component synthesis of indolyl-4H-chromene-3-sulfonyl fluoride using CESF, salicylaldehyde, and indole (B1671886). The resulting indolyl-4H-chromene core is a recognized pharmacophore, and the presence of the sulfonyl fluoride group offers a handle for potential covalent interactions with biological targets. This methodology provides a straightforward and efficient route to a class of compounds that are of significant interest in drug discovery.

Furthermore, CESF has been utilized in a rapid and metal-free method for the synthesis of vinyl aryl ethers that also contain the sulfonyl fluoride functional group. Vinyl aryl ethers are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to introduce the sulfonyl fluoride group in a mild and efficient manner enhances the potential for creating new high-value compounds with tailored properties.

Below is a table summarizing the utility of CESF in synthesizing high-value organic compounds:

| Compound Class | Synthetic Strategy | Key Features of CESF Role | Potential Applications |

|---|---|---|---|

| Pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides | One-pot, three-component reaction with salicylaldehyde and pyrrole | Acts as a bifunctional linker, introduces the sulfonyl fluoride moiety | Medicinal chemistry, drug discovery |

| Indolyl-4H-chromene-3-sulfonyl fluoride | One-pot, three-component reaction with salicylaldehyde and indole | Enables the construction of a key pharmacophore with a reactive group | Drug discovery, synthesis of bioactive molecules |

| Vinyl aryl ethers with sulfonyl fluoride functionality | Stereoselective addition of phenols | Provides a metal-free and rapid method for introducing the vinyl ether and sulfonyl fluoride groups | Pharmaceuticals, agrochemicals, advanced materials |

Contributions to Innovation in Organic Reaction Methodologies

The use of this compound has contributed to the development of innovative and efficient organic reaction methodologies. Its participation in multicomponent reactions is a prime example of this contribution, offering a more sustainable and atom-economical approach to the synthesis of complex molecules compared to traditional multi-step synthetic routes.

The one-pot, three-component synthesis of pyrrole-4H-chromene and indolyl-4H-chromene derivatives showcases the power of CESF in streamlining complex syntheses. These reactions proceed with high regioselectivity and in moderate to excellent yields, demonstrating the robustness and practicality of this methodology. By enabling the formation of multiple C-C and C-heteroatom bonds in a single operation, CESF-mediated multicomponent reactions represent a significant advancement in synthetic efficiency.

Furthermore, a novel and rapid metal-free method for the synthesis of vinyl ethers has been developed using CESF. This straightforward technique efficiently introduces the vinyl ether moiety along with the sulfonyl fluoride functional group under mild conditions. The proposed mechanism involves the formation of a reactive propa-1,2-diene-1-sulfonyl fluoride intermediate. This innovative approach highlights the potential of CESF to open up new reaction pathways and provide practical and efficient routes for organic synthesis.

The following table details the innovative reaction methodologies involving CESF:

| Reaction Methodology | Description | Key Advantages |

|---|---|---|

| One-pot, Three-component Synthesis | Combination of salicylaldehyde, CESF, and a pyrrole or indole in a single reaction vessel. | High atom economy, reduced reaction time and waste, construction of complex molecules in a single step. |

| Metal-free Vinyl Ether Synthesis | Stereoselective addition of phenols to CESF. | Avoids the use of metal catalysts, proceeds under mild conditions, rapid reaction times. |

Applications in Chemical Biology as Chemical Probes for Protein Functionalization

In the field of chemical biology, sulfonyl fluorides are recognized as valuable electrophilic "warheads" for the covalent modification of proteins. This reactivity, coupled with the stability of the sulfonyl fluoride group under physiological conditions, makes them excellent candidates for the design of chemical probes to study protein function. Although specific applications of this compound as a chemical probe are still in their early stages of exploration, the well-established use of other sulfonyl fluorides in this domain points to a promising future for CESF and its derivatives.

Sulfonyl fluoride-based probes have been successfully used for activity-based protein profiling (ABPP), a powerful technique for studying enzyme activity in complex biological systems. These probes can selectively label active enzymes, allowing for their identification and characterization. The reactivity of the sulfonyl fluoride group can be tuned to target specific amino acid residues, such as tyrosine, within the active site of an enzyme.

The structure of CESF, with its reactive sulfonyl fluoride and a modifiable chloropropene handle, makes it an attractive scaffold for the development of novel chemical probes. The chloropropene moiety could be used to attach reporter tags, such as fluorophores or biotin, or to link the sulfonyl fluoride warhead to a targeting ligand that directs the probe to a specific protein of interest. The development of CESF-based probes could provide new tools for elucidating protein function and for the discovery of new drug targets.

Computational and Theoretical Investigations of 3 Chloroprop 1 Ene 2 Sulfonyl Fluoride

Quantum Chemical Calculations (e.g., DFT) for Elucidating Reaction Mechanisms Involving CESF

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. researchgate.netrsc.org For 3-Chloroprop-1-ene-2-sulfonyl fluoride (B91410), DFT can be used to model its reactions with various nucleophiles, such as amines, to understand the stereoselective construction of enaminyl sulfonyl fluorides.

Theoretical calculations can help identify the transition states and intermediates along the reaction pathway. By calculating the energies of these species, it is possible to determine the activation barriers and reaction energies, which provide a deeper understanding of the reaction's feasibility and kinetics. For instance, in a reaction between CESF and an amine, DFT could be employed to compare different possible pathways, such as a direct nucleophilic attack on the sulfur atom or an initial interaction with the double bond.

A hypothetical reaction mechanism for the reaction of CESF with a generic nucleophile (Nu) could be investigated to determine the most likely pathway, as illustrated in the table below.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (CESF + Nu) | 0.0 | Initial state of the system |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the intermediate |

| Intermediate 1 | -5.8 | A stable intermediate formed during the reaction |

| Transition State 2 (TS2) | +10.5 | Energy barrier for the conversion of the intermediate to the product |

| Products | -20.1 | Final state of the system |

These calculations would not only predict the most favorable reaction pathway but also provide insights into the stereochemical outcome of the reaction, which is crucial for synthetic applications.

Exploration of Kinetic and Thermodynamic Parameters for CESF Transformations

Computational methods are adept at predicting the kinetic and thermodynamic parameters that govern chemical transformations. nih.govnih.gov For CESF, these parameters can be calculated for various potential reactions, such as nucleophilic substitution, addition to the double bond, or decomposition pathways.

Kinetic parameters, including rate constants and activation energies, can be derived from the calculated transition state energies. Thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy of reaction, can be obtained by calculating the energies of the reactants and products. researchgate.netresearchgate.net This information is vital for understanding the stability of CESF and predicting its behavior under different reaction conditions.

For example, a computational study could compare the thermodynamic stability of CESF with its sulfonyl chloride analog, as sulfonyl fluorides are generally more thermally and chemically robust. nih.gov

| Compound | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K |

|---|---|---|---|

| 3-Chloroprop-1-ene-2-sulfonyl fluoride (CESF) | -12.5 | -5.2 | -10.9 |

| 3-Chloroprop-1-ene-2-sulfonyl chloride | -18.9 | -3.1 | -18.0 |

These calculations would provide a quantitative basis for the observed differences in reactivity and stability between sulfonyl fluorides and other sulfonyl halides.

Structure-Reactivity Relationships Derived from Computational Modeling of CESF

Computational modeling can establish clear relationships between the molecular structure of CESF and its reactivity. By systematically modifying the structure of CESF and calculating the resulting changes in reactivity parameters, it is possible to derive valuable structure-reactivity relationships.

For instance, the effect of substituents on the reactivity of the sulfonyl fluoride group can be investigated. By introducing electron-donating or electron-withdrawing groups at different positions in the molecule, one can observe the impact on the electrophilicity of the sulfur atom and, consequently, on the reaction rates with nucleophiles.

A hypothetical study could explore the effect of substituting the chlorine atom in CESF with other halogens or functional groups, and the resulting impact on a model reaction's activation energy.

| Substituent at C3 | Calculated Activation Energy (kcal/mol) |

|---|---|

| -H | 16.5 |

| -F | 15.8 |

| -Cl (CESF) | 15.2 |

| -Br | 14.9 |

| -CN | 13.7 |

This type of analysis helps in fine-tuning the reactivity of the molecule for specific applications by making targeted structural modifications.

Analysis of Molecular Orbitals and Electronic Properties Relevant to this compound Reactivity

The electronic properties of a molecule are key to understanding its reactivity. Computational methods can provide detailed information about the molecular orbitals, charge distribution, and other electronic descriptors of CESF.

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The LUMO is often associated with the electrophilic sites of a molecule, while the HOMO is associated with the nucleophilic sites. For CESF, the LUMO is expected to be localized on the sulfur atom of the sulfonyl fluoride group, indicating its susceptibility to nucleophilic attack.

Analysis of the electrostatic potential surface can also reveal the electron-rich and electron-poor regions of the molecule, providing further clues about its reactive sites.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on Sulfur | +1.8 |

These electronic descriptors provide a quantitative measure of the molecule's reactivity and can be correlated with experimental observations.

Conformational Analysis and Molecular Dynamics Studies on Sulfonyl Fluoride Systems

The three-dimensional structure and conformational flexibility of a molecule can have a significant impact on its reactivity and biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the conformational landscape of molecules like CESF. nih.govnih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of CESF in different environments, such as in solution or in the presence of a biological target. These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings.

| Conformer | Dihedral Angle (C1-C2-S-C3) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° (gauche) | 0.0 |

| 2 | 180° (anti) | 1.2 |

| 3 | -60° (gauche) | 0.0 |

Understanding the conformational preferences and dynamics of CESF is crucial for predicting its behavior in complex systems and for designing molecules with specific three-dimensional structures.

Advanced Spectroscopic and Analytical Characterization of 3 Chloroprop 1 Ene 2 Sulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F) of CESF and its Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H (proton), ¹³C, and ¹⁹F nuclei. For 3-Chloroprop-1-ene-2-sulfonyl fluoride (B91410) (CESF) and its derivatives, a combination of these NMR experiments is essential for unambiguous structure verification. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum of CESF is expected to show two distinct signals corresponding to the vinyl protons (=CH₂) and the methylene (B1212753) protons (-CH₂Cl). The vinyl protons would appear as two separate signals in the olefinic region (typically δ 5.5-6.5 ppm), each likely appearing as a doublet or multiplet due to geminal and long-range couplings. The methylene protons adjacent to the chlorine atom would be expected to resonate downfield (typically δ 4.0-4.5 ppm) due to the inductive effect of the chlorine and the sulfonyl fluoride group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For CESF, three signals are anticipated: two for the sp²-hybridized vinyl carbons and one for the sp³-hybridized methylene carbon. The carbon atom directly attached to the sulfonyl fluoride group would be significantly downfield and may show coupling to the fluorine atom (J-C-F). The methylene carbon bonded to chlorine would also be downfield, while the terminal vinyl carbon (=CH₂) would be the most upfield of the three. pdx.edu

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govnih.gov The spectrum of CESF would show a single signal for the sulfonyl fluoride group (-SO₂F). The chemical shift of this signal (typically δ +40 to +70 ppm relative to CFCl₃) is characteristic of sulfonyl fluorides and can be influenced by the electronic nature of the rest of the molecule. rsc.orgrsc.orgcolorado.edursc.org

When CESF undergoes reactions, such as nucleophilic substitution of the chlorine or additions across the double bond, NMR spectroscopy is critical for characterizing the resulting products. Changes in chemical shifts, disappearance of signals (e.g., vinyl protons), and the appearance of new signals provide conclusive evidence of the chemical transformation.

Table 1: Predicted NMR Spectroscopic Data for 3-Chloroprop-1-ene-2-sulfonyl fluoride (CESF) in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 6.2 | d | ~ 2 | =CHₐHₑ |

| ¹H | ~ 6.0 | d | ~ 2 | =CHₐHₑ |

| ¹H | ~ 4.3 | s | - | -CH₂Cl |

| ¹³C | ~ 135 | m | J(C-F) ~ 20-30 | C =CH₂ |

| ¹³C | ~ 130 | t | J(C-H) ~ 160 | C=C H₂ |

| ¹³C | ~ 45 | t | J(C-H) ~ 150 | -C H₂Cl |

| ¹⁹F | ~ +65 | s | - | -SO₂F |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of CESF Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). rsc.org For derivatives of CESF, HRMS is crucial for confirming that a reaction has produced the intended product by verifying its molecular formula. rsc.org

The technique ionizes the sample, and the resulting ions are separated in a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap instrument. The precise mass measured is then compared to the theoretical mass calculated from the molecular formula, taking into account the exact masses of the most abundant isotopes of each element (e.g., ¹H, ¹²C, ¹⁹F, ³²S, ³⁵Cl). uni.lu

For example, the parent compound CESF has a molecular formula of C₃H₄ClFO₂S. HRMS analysis of a derivative, such as the product of a reaction with a nucleophile, would yield a measured mass that corresponds to the new molecular formula, confirming the identity of the adduct. The high resolution allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for this compound (CESF), C₃H₄³⁵ClFO₂S

| Adduct Ion | Molecular Formula of Adduct | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₃H₄ClFO₂S]⁺ | 157.9599 |

| [M+H]⁺ | [C₃H₅ClFO₂S]⁺ | 158.9677 |

| [M+Na]⁺ | [C₃H₄ClFO₂SNa]⁺ | 180.9497 |

| [M+NH₄]⁺ | [C₃H₈ClFO₂NS]⁺ | 175.9943 |

Chromatographic Techniques for Purity Assessment and Separation (TLC, HPLC) of Compounds Related to CESF

Chromatographic techniques are fundamental for monitoring the progress of chemical reactions and for the purification and purity assessment of the resulting products. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reactions involving CESF. thieme.de A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. Different compounds will travel up the plate at different rates depending on their polarity, resulting in distinct spots. By comparing the reaction mixture to spots of the starting material (CESF) and a co-spot, one can visualize the consumption of the reactant and the formation of the product. The retention factor (Rf) value for each spot is characteristic for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique used for both the separation of complex mixtures and the quantitative assessment of product purity. upb.ronih.gov The sample is injected into a column packed with a stationary phase (e.g., C18 silica), and a liquid mobile phase is pumped through under high pressure. A detector (e.g., UV-Vis) records the signals of compounds as they elute from the column, producing a chromatogram. The area under each peak is proportional to the concentration of that compound, allowing for the determination of the purity of the isolated product, often reported as a percentage. researchgate.netnih.gov For sulfonyl fluoride derivatives, developing a validated HPLC method is essential for quality control, ensuring that the purity meets required specifications. upb.roresearchgate.net

Table 3: Hypothetical TLC Monitoring of a Reaction: CESF → Product

| Lane on TLC Plate | Description | Observed Spots (Rf value) | Interpretation |

| 1 | Starting Material (CESF) | Single spot at Rf = 0.7 | Position of the starting material. |

| 2 | Co-spot (CESF + Reaction Mixture) | Two spots at Rf = 0.7 and Rf = 0.4 | Confirms presence of remaining starting material and a new product. |

| 3 | Reaction Mixture (t = 2h) | Two spots: a major spot at Rf = 0.7 and a minor spot at Rf = 0.4 | Reaction has started but is incomplete. |

| 4 | Reaction Mixture (t = 24h) | Single major spot at Rf = 0.4 | Reaction is complete; starting material is consumed. |

X-ray Crystallography for Solid-State Structure Determination of Sulfonyl Fluoride Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While CESF itself is likely a liquid or low-melting solid and thus not suitable for this technique, its solid, crystalline derivatives can be analyzed to provide unambiguous structural proof. researchgate.net

This technique involves irradiating a single crystal of a compound with X-rays. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded and analyzed. Mathematical processing of this diffraction pattern yields a model of the electron density within the crystal, from which the exact positions of all atoms can be determined.

For derivatives of CESF, particularly those resulting from complex transformations or those possessing stereocenters, X-ray crystallography is invaluable. researchgate.net It provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. This level of detail is often unattainable by other spectroscopic methods and is considered the gold standard for structural characterization.

Electron Paramagnetic Resonance (EPR) Spectroscopy for the Detection of Radical Intermediates in CESF Reactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect species with unpaired electrons, such as free radicals. mdpi.com Reactions involving CESF, particularly at the allylic chloride position or via photochemical initiation, may proceed through short-lived radical intermediates. Due to their high reactivity, these intermediates are often present at concentrations too low to be detected directly.

To overcome this, the technique of spin trapping is employed. wikipedia.org A "spin trap," such as α-phenyl N-tert-butyl nitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. This molecule is diamagnetic but reacts rapidly with transient radicals to form a much more stable paramagnetic nitroxide radical, known as a spin adduct. wikipedia.orgnih.gov

The spin adduct can be readily detected by EPR spectroscopy. The resulting EPR spectrum exhibits a characteristic hyperfine splitting pattern. The coupling constants from this pattern provide information about the type and number of nuclei interacting with the unpaired electron, which can be used to identify the structure of the original, short-lived radical that was trapped. acs.orgnih.gov This method provides powerful mechanistic insight, confirming or refuting the involvement of radical pathways in reactions of CESF.

Future Perspectives and Research Trajectories in 3 Chloroprop 1 Ene 2 Sulfonyl Fluoride Chemistry

Development of Innovative and Sustainable Synthetic Routes for CESF and its Derivatives

The future development of CESF chemistry is intrinsically linked to the availability of efficient, safe, and environmentally friendly synthetic methods. Current research trajectories are focused on moving beyond traditional synthetic pathways, which may involve hazardous reagents or produce significant waste, toward greener alternatives. sciencedaily.comresearchgate.net

Key research goals in this area include:

Green Chemistry Approaches: The development of synthetic protocols that utilize non-toxic reagents and solvents, minimize byproducts, and operate under milder conditions is a primary objective. sciencedaily.com Recent advancements in the synthesis of sulfonyl fluorides from stable substrates like thiols and disulfides using green oxidants (e.g., NaOCl·5H2O) and potassium fluoride (B91410) as the sole fluorine source represent a significant step forward. researchgate.net Adapting these principles to the large-scale synthesis of CESF is a critical future task.

One-Pot and Cascade Reactions: Designing one-pot syntheses from readily available starting materials, such as sulfonates or sulfonic acids, can significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.netnih.gov A future direction involves creating a streamlined process to access CESF and its derivatives, thereby enhancing the practicality and cost-effectiveness of their production. researchgate.net

Metal-Free Synthesis of Derivatives: While metal catalysts are powerful tools, their use can lead to product contamination and increased costs. Recent work has demonstrated the metal-free synthesis of vinyl ether derivatives from CESF and phenols under mild conditions, a process that is both rapid and efficient. researchgate.net Future research will likely focus on expanding this metal-free approach to a wider range of CESF derivatives.

| Synthetic Strategy | Key Features | Potential Advantages for CESF Synthesis | Reference |

|---|---|---|---|

| Green Oxidants & Fluorine Sources | Utilizes NaOCl·5H2O and KF; avoids harsh reagents like KHF2. | Reduced corrosiveness, safer handling, lower environmental impact. | sciencedaily.comresearchgate.net |

| One-Pot Synthesis from Sulfonates | Direct conversion of sulfonates/sulfonic acids to sulfonyl fluorides. | Increased efficiency, reduced waste, use of abundant starting materials. | researchgate.netnih.gov |

| Metal-Free Derivatization | Reaction of CESF with nucleophiles (e.g., phenols) without a metal catalyst. | Avoids metal contamination, simplifies purification, potentially lower cost. | researchgate.net |

Discovery of Novel Reactivity Patterns and Deeper Mechanistic Insights into 3-Chloroprop-1-ene-2-sulfonyl Fluoride Transformations

A thorough understanding of the reactivity and reaction mechanisms of CESF is crucial for its rational application in synthesis. Future research will aim to uncover new modes of reactivity and provide detailed mechanistic pictures of its transformations.

Exploring Ambiphilic Reactivity: Recent studies have shown that some alkyl sulfonyl fluorides can act as "ambiphiles," where the sulfonyl fluoride group serves as both an acidifying group and an internal oxidant in catalytic cycles. chemrxiv.org Investigating whether CESF can exhibit similar dual reactivity in novel transformations, such as palladium-catalyzed cyclopropanations, could open up entirely new synthetic pathways. chemrxiv.org

Stereoselective Reactions: The development of stereoselective reactions involving CESF is a significant area for growth. For example, the Michael-type addition of nucleophiles to related alkenyl sulfonyl fluorides has been shown to proceed with high stereoselectivity, yielding exclusively E- or Z-isomers depending on the nucleophile and conditions. nih.gov Future work should focus on controlling the stereochemistry of additions and substitutions involving the versatile CESF scaffold.

Computational and Mechanistic Studies: Deeper mechanistic insights are essential for optimizing reaction conditions and predicting outcomes. The use of Density Functional Theory (DFT) calculations and detailed reaction progress kinetic analysis can elucidate complex reaction pathways, such as identifying the turnover-limiting and diastereoselectivity-determining steps in catalytic cycles. chemrxiv.org Applying these tools to CESF reactions will be invaluable for understanding its behavior, for instance, in its reaction with phenols where it is proposed to proceed via a reactive propa-1,2-diene-1-sulfonyl fluoride intermediate. researchgate.net

Expansion of Substrate and Reaction Scope for Complex Molecule Synthesis utilizing CESF

The utility of CESF as a synthetic building block is defined by the breadth of substrates and reaction types it can participate in. A major future direction is to expand its synthetic repertoire to enable the construction of increasingly complex and functionally diverse molecules.

Diversification of Nucleophiles: CESF has been shown to react efficiently with various nucleophiles, including phenols, amines, and indoles. researchgate.net A key research trajectory is to broaden the scope of nucleophiles to include thiols, carboxylates, and various carbon-based nucleophiles. nih.gov This would greatly enhance the diversity of functional groups that can be readily installed onto the CESF core.

Tandem and Cascade Reactions: The bifunctional nature of CESF (containing both an allylic chloride and a vinyl sulfonyl fluoride) makes it an ideal candidate for tandem or cascade reactions. Future research could explore sequences where an initial reaction at one site triggers a subsequent transformation at the other, allowing for the rapid construction of complex molecular architectures from a simple starting material.

Application in Late-Stage Functionalization: The robust yet selectively reactive nature of the sulfonyl fluoride group makes it suitable for the late-stage functionalization of complex molecules, a critical strategy in medicinal chemistry. chemrxiv.org Developing methods that use CESF to introduce the vinyl sulfonyl fluoride tag onto advanced intermediates or drug candidates could provide rapid access to new analogues for biological screening. chemrxiv.org

Integration of this compound Chemistry with Advanced Catalytic Systems and Flow Chemistry Approaches

The integration of modern technologies like advanced catalysis and flow chemistry promises to enhance the efficiency, safety, and scalability of reactions involving CESF.

Advanced Catalytic Systems: The development of novel catalytic systems can unlock new reaction pathways for CESF. For example, palladium(II) catalysis has been used for the cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides. chemrxiv.org Exploring transition metal catalysis (e.g., Rh, Ni, Cu) could enable novel C-H activation or cross-coupling reactions involving CESF. researchgate.net Furthermore, developing efficient catalytic amidations of the sulfonyl fluoride group in CESF derivatives could streamline the synthesis of sulfonamides, a privileged structural motif in pharmaceuticals. chemrxiv.org

Flow Chemistry and Electrochemistry: Flow chemistry offers significant advantages for handling reactive intermediates and improving reaction safety and scalability. researchgate.netresearchgate.net The electrochemical synthesis of sulfonyl fluorides in flow has been shown to be highly efficient, proceeding in minutes at room temperature compared to hours in batch processes. researchgate.net Implementing a continuous flow process for the synthesis and subsequent derivatization of CESF could enable safer, on-demand production and telescoping of reaction sequences without the need for intermediate isolation. researchgate.net

| Advanced Approach | Description | Potential Impact on CESF Chemistry | Reference |

|---|---|---|---|

| Palladium(II) Catalysis | Enables novel transformations like stereoselective cyclopropanation using alkyl sulfonyl fluorides. | Unlocks new cycloaddition and cross-coupling pathways for CESF. | chemrxiv.org |

| Catalytic Amidation | Uses catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate sulfonamide synthesis from sulfonyl fluorides. | Provides efficient, broad-spectrum access to sulfonamide derivatives of CESF. | chemrxiv.org |

| Electrochemical Flow Synthesis | Oxidative coupling of thiols and potassium fluoride in a continuous flow reactor. | Accelerates synthesis, improves safety, and allows for telescoped reactions. | researchgate.netresearchgate.net |

Exploration of New Application Domains for CESF beyond Current Paradigms

While CESF is a valuable synthetic intermediate, its full potential may lie in direct applications in materials science, chemical biology, and drug discovery. The sulfonyl fluoride moiety is increasingly recognized as a key functional group in these areas. researchgate.netresearchgate.netnih.gov

Covalent Inhibitors and Chemical Probes: Sulfonyl fluorides have emerged as promising "warheads" for targeted covalent inhibitors and chemical probes due to their unique stability and selective reactivity with specific amino acid residues in proteins. nih.govresearchgate.net The vinyl sulfonyl fluoride group in CESF and its derivatives is an attractive electrophile for Michael-type additions with biological nucleophiles. nih.gov Future research will focus on designing and synthesizing CESF-based molecules as covalent inhibitors for therapeutic targets, such as human neutrophil elastase, and as probes to study protein function. nih.govresearchgate.net

Materials Science: The SuFEx reaction is a powerful tool for polymer chemistry and surface modification. nih.gov The bifunctionality of CESF could be exploited to create novel polymers or cross-linking agents. For example, one end of the molecule could be incorporated into a polymer backbone, leaving the other functional group available for subsequent modification or for tuning the material's properties.

Bioconjugation: The selective reactivity of the sulfonyl fluoride group under physiological conditions makes it a candidate for bioconjugation applications. CESF-derived linkers could be used to attach small molecules, imaging agents, or drugs to biomolecules like proteins or antibodies, leveraging the stability and specific reactivity of the S-F bond. researchgate.net

Q & A

Q. Q1. What are the standard synthetic routes for 3-chloroprop-1-ene-2-sulfonyl fluoride, and what methodological considerations are critical for reproducibility?

A1. The synthesis typically involves sulfonylation and halogenation steps. A common approach, adapted from sulfonyl fluoride syntheses, uses sodium sulfonate derivatives and phosphorus oxychloride (POCl₃) as a halogenating agent. For example, sodium allylsulfonate reacts with POCl₃ under reflux (120°C) to form sulfonyl chloride intermediates, followed by fluorination . Key considerations include:

- Reagent stoichiometry : Excess POCl₃ ensures complete conversion of sulfonate to sulfonyl chloride.

- Temperature control : Reflux conditions must be tightly monitored to avoid side reactions (e.g., polymerization of the alkene moiety).

- Purification : Extraction with methylene chloride and sequential washing (water, sodium bicarbonate) are critical to isolate the product .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

A2. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and infrared (IR) spectroscopy are standard.

- ¹⁹F NMR : Detects the sulfonyl fluoride group (–SO₂F) at ~60–70 ppm, distinguishing it from sulfonyl chlorides.

- IR : Strong S=O stretching (~1350–1200 cm⁻¹) and S–F vibrations (~750 cm⁻¹) confirm functional groups.

- Conflict resolution : Contradictions in spectral data (e.g., unexpected peaks) often arise from impurities or hydrolysis products. Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) is recommended .

Advanced Research Questions

Q. Q3. How can the synthetic yield of this compound be optimized for large-scale applications without compromising purity?

A3. Advanced optimization strategies include:

- Catalyst screening : Lewis acids (e.g., AlCl₃) may accelerate sulfonylation but risk side reactions with the alkene group.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures to stabilize reactive intermediates.

- In-line monitoring : Real-time IR or Raman spectroscopy helps track reaction progress and adjust parameters dynamically.

- Scalability : Distillation under reduced pressure minimizes thermal degradation during upscaling .

Q. Q4. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

A4. The compound’s reactivity stems from:

- Electrophilic sulfur : The sulfonyl group (–SO₂F) is electron-withdrawing, enhancing the electrophilicity of the adjacent carbon.

- Leaving group ability : Fluoride (F⁻) is a poorer leaving group than chloride (Cl⁻), but under basic conditions, it can participate in stepwise mechanisms.

- Conjugation effects : The alkene moiety may stabilize transition states via resonance. Computational studies (e.g., DFT) are recommended to map reaction pathways and identify rate-limiting steps .

Q. Q5. How do environmental factors (pH, temperature) influence the hydrolytic stability of this compound, and how can degradation pathways be mitigated?

A5. Hydrolysis studies reveal:

- pH dependence : Acidic conditions promote slow hydrolysis to sulfonic acid derivatives, while alkaline conditions accelerate fluoride displacement.

- Temperature : Degradation rates double with every 10°C increase.

- Mitigation strategies : Storage at –20°C in anhydrous solvents (e.g., THF) with molecular sieves minimizes hydrolysis. Adding stabilizing agents (e.g., triethylamine) quenches acidic byproducts .

Q. Q6. What interdisciplinary approaches resolve contradictions in reported bioactivity data for sulfonyl fluoride derivatives?

A6. Contradictions often arise from:

- Assay variability : Differences in cell lines, exposure times, or solvent carriers (e.g., DMSO vs. water).

- Metabolic instability : Sulfonyl fluorides may hydrolyze in biological media, confounding results.

- Resolution strategies :

- Controlled hydrolysis studies : Compare bioactivity before and after hydrolysis.

- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis products in vitro.

- High-throughput screening : Standardize assays across multiple platforms to isolate compound-specific effects .

Methodological and Analytical Challenges

Q. Q7. How can researchers differentiate between isomeric byproducts (e.g., 2-chloro vs. 3-chloro isomers) during synthesis?

A7. Analytical workflows include:

- Chromatography : Reverse-phase HPLC with UV detection (210–260 nm) separates isomers based on polarity.

- NMR coupling constants : ¹H NMR J-values for vinyl protons differ between isomers (e.g., 3-chloro isomers show distinct coupling patterns).

- Crystallography : Single-crystal XRD provides unambiguous structural confirmation but requires high-purity samples .

Q. Q8. What computational tools are most effective for predicting the physicochemical properties of this compound?

A8. Density functional theory (DFT) and molecular dynamics (MD) simulations are widely used:

- DFT : Calculates bond dissociation energies, electrostatic potentials, and reaction barriers (e.g., Gaussian or ORCA software).

- MD : Models solvation effects and diffusion coefficients in various solvents (e.g., GROMACS).

- Validation : Cross-check predictions with experimental data (e.g., LogP values via shake-flask assays) .

Q. Q9. What safety protocols are essential for handling this compound given its reactivity and toxicity?

A9. Key protocols include:

Q. Q10. How can researchers design experiments to explore the compound’s potential in click chemistry or bioconjugation?

A10. Methodological considerations:

- Thiol-yne reactions : Leverage the alkene group for thiol-ene coupling under UV light.

- Sulfur-fluoride exchange (SuFEx) : React with amines or alcohols to form stable sulfonamides/sulfonate esters.

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with biomolecules (e.g., proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.